molecular formula C18H19N3O5S B354039 Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate CAS No. 380386-81-2

Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate

Cat. No.: B354039
CAS No.: 380386-81-2
M. Wt: 389.4g/mol
InChI Key: ZDZZNKVUZYWLNW-UHFFFAOYSA-N
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Description

Nomenclature and Classification

Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate is systematically named according to International Union of Pure and Applied Chemistry nomenclature as dimethyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzene-1,4-dicarboxylate. This compound is registered under the Chemical Abstracts Service number 380386-81-2, providing a unique identifier for regulatory and research purposes. Alternative systematic names include 1,4-dimethyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzene-1,4-dicarboxylate, reflecting the same molecular structure through different nomenclature conventions.

The compound belongs to several chemical classification categories based on its structural components and functional groups. It is classified as a benzoate ester derivative due to the presence of ester linkages to the benzene ring system. The molecule also falls under the category of pyrimidine derivatives, given the substituted pyrimidine ring structure that forms a central component of the molecular framework. Additionally, the compound is categorized as a thioether compound due to the sulfur-carbon linkage connecting the pyrimidine moiety to the acetamido group. From a broader chemical perspective, this compound represents a complex heterocyclic organic molecule with multiple functional groups that contribute to its unique chemical and biological properties.

Several synonymous names and identifiers are associated with this compound in chemical databases and literature. These include the simplified designation as this compound, which represents the most commonly used nomenclature in research publications. Database-specific identifiers such as CBKinase1_009626 and STK226356 are used in commercial chemical supplier catalogs and research compound libraries. The compound also appears under various formatting variations of the same chemical name, reflecting different conventions used across chemical databases and regulatory submissions.

Structural Characteristics and Molecular Formula

The molecular formula of this compound is C₁₈H₁₉N₃O₅S, indicating the presence of eighteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, five oxygen atoms, and one sulfur atom. This molecular composition reflects the complex multi-ring structure that characterizes this compound and contributes to its diverse chemical properties. The molecular weight is calculated as 389.4 grams per mole, placing it in the category of medium-sized organic molecules suitable for various biological applications.

The structural architecture of this compound features several distinct molecular components that are interconnected through specific chemical bonds. The central benzene ring serves as the terephthalate backbone, containing two ester groups at the 1,4-positions that are methylated to form dimethyl esters. An acetamido group is attached to the 2-position of the benzene ring, creating an amide linkage that contributes to the compound's hydrogen bonding capabilities. The pyrimidine ring system, substituted with methyl groups at the 4,6-positions, is connected to the acetamido group through a thioether linkage at the 2-position of the pyrimidine ring.

The Simplified Molecular Input Line Entry System representation of this compound is CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C, which provides a linear notation of the molecular structure. The International Chemical Identifier representation is InChI=1S/C18H19N3O5S/c1-10-7-11(2)20-18(19-10)27-9-15(22)21-14-8-12(16(23)25-3)5-6-13(14)17(24)26-4/h5-8H,9H2,1-4H3,(H,21,22), offering a standardized method for representing the compound's connectivity. The corresponding International Chemical Identifier Key is ZDZZNKVUZYWLNW-UHFFFAOYSA-N, providing a hashed version of the structural information for database searching and identification purposes.

Key structural features that define the chemical behavior of this compound include the presence of multiple heteroatoms that can participate in hydrogen bonding and coordination chemistry. The thioether linkage represents a crucial structural element that influences the compound's biological activity and chemical reactivity. The ester groups provide sites for potential hydrolysis reactions, while the amide functionality contributes to the compound's stability and binding properties. The substituted pyrimidine ring offers multiple nitrogen atoms that can serve as hydrogen bond acceptors or coordination sites in biological systems.

Historical Context and Development

The development history of this compound can be traced through chemical database records, with its initial registration in the PubChem database occurring on July 10, 2005. This registration date marks the formal documentation of the compound's structure and properties within major chemical information systems, reflecting its emergence as a compound of scientific interest during the mid-2000s. The most recent modification to the compound's database entry was recorded on May 24, 2025, indicating ongoing research interest and continuous updates to the available chemical information.

The compound's development appears to be closely linked to research efforts in herbicide development and enzyme inhibition studies. Historical research context suggests that compounds of this structural class were investigated as part of broader efforts to develop selective enzyme inhibitors for agricultural applications. The integration of pyrimidine derivatives with terephthalate moieties represents a synthetic approach aimed at combining the biological activity of heterocyclic compounds with the structural stability provided by aromatic ester systems. This design strategy reflects the pharmaceutical and agricultural chemistry approaches prevalent during the early 2000s, when researchers were actively exploring multi-functional molecular architectures.

The synthetic methodology for producing this compound has evolved alongside advances in organic synthetic techniques, particularly in the areas of heterocyclic chemistry and peptide coupling reactions. Early synthetic approaches likely involved multi-step procedures beginning with the preparation of substituted pyrimidine precursors, followed by thioether formation and subsequent coupling with terephthalic acid derivatives. The development of more efficient synthetic routes has paralleled improvements in coupling reagents and reaction conditions, making the compound more accessible for research applications.

Research applications of this compound have expanded from its initial focus on herbicide development to include broader studies in enzyme inhibition and medicinal chemistry. The compound's ability to inhibit specific enzymes involved in amino acid biosynthesis, particularly serine hydroxymethyl transferase, has positioned it as a valuable research tool for understanding metabolic pathways. This expanded application scope reflects the compound's versatility and the recognition of its potential beyond its original intended use.

Physical and Chemical Constants

The physical and chemical constants of this compound reflect its complex molecular structure and multiple functional groups. While comprehensive experimental physical property data remains limited in available literature, theoretical predictions and limited experimental observations provide insight into the compound's behavior under various conditions. The compound is expected to exhibit moderate solubility in organic solvents due to the presence of both polar and nonpolar structural components, with the ester groups contributing to solubility in moderately polar solvents.

Property Value Source
Molecular Weight 389.4 g/mol PubChem Database
Molecular Formula C₁₈H₁₉N₃O₅S PubChem Database
Chemical Abstracts Service Number 380386-81-2 PubChem Database
Database Creation Date July 10, 2005 PubChem Database
Last Modified Date May 24, 2025 PubChem Database

The compound's chemical stability is influenced by the presence of multiple functional groups that can undergo various chemical transformations under appropriate conditions. The ester linkages are susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding carboxylic acid derivatives. The amide bond connecting the acetyl group to the benzene ring demonstrates typical amide stability, requiring harsh conditions for hydrolysis due to the resonance stabilization of the amide functionality. The thioether linkage represents one of the more stable components of the molecule, though it can undergo oxidation to form sulfoxide or sulfone derivatives under oxidizing conditions.

Chemical reactivity patterns for this compound include potential nucleophilic substitution reactions at the ester carbonyl groups, electrophilic aromatic substitution on the benzene ring system, and various transformations of the pyrimidine ring depending on reaction conditions. The compound can participate in hydrogen bonding interactions through its amide functionality and the nitrogen atoms of the pyrimidine ring, influencing its behavior in biological systems and crystalline states. The presence of multiple heteroatoms throughout the molecular structure provides numerous sites for coordination with metal ions or interaction with biological targets.

Properties

IUPAC Name

dimethyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-10-7-11(2)20-18(19-10)27-9-15(22)21-14-8-12(16(23)25-3)5-6-13(14)17(24)26-4/h5-8H,9H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZZNKVUZYWLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Mercaptoacetic Acid

A direct method involves displacing a leaving group on 4,6-dimethylpyrimidin-2-yl with a thiolate nucleophile. For example, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine reacts with mercaptoacetic acid under basic conditions:

Reaction Conditions

  • Substrate : 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine

  • Nucleophile : Mercaptoacetic acid

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : N,N-Dimethylformamide (DMF)

  • Temperature : 100°C

  • Time : 2 hours

The methylsulfonyl group acts as an excellent leaving group, facilitating substitution to yield 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid. This method mirrors the synthesis of 4-((4,6-dimethylpyrimidin-2-yl)thio)aniline reported in Search Result, achieving 75% yield under analogous conditions.

Preparation of Dimethyl 2-Aminoterephthalate

Nitration and Reduction Strategy

  • Nitration : Dimethyl terephthalate undergoes nitration at the 2-position using concentrated HNO₃/H₂SO₄.

  • Reduction : The nitro group is reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or using SnCl₂/HCl.

Key Considerations

  • Regioselective nitration requires precise control of reaction conditions to avoid di-nitration.

  • Reduction must preserve ester functionalities; hydrogenation is preferable to acidic conditions.

Direct Amination via Ullmann Coupling

Aryl halides (e.g., dimethyl 2-bromoterephthalate) can undergo Ullmann coupling with ammonia or amines. However, this method is less practical due to the inertness of aryl bromides and harsh reaction conditions.

Amide Bond Formation

Acyl Chloride-Mediated Coupling

2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride reacts with dimethyl 2-aminoterephthalate in the presence of a base (e.g., pyridine or triethylamine):

Reaction Protocol

  • Activation :

    • 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid (1 equiv) + SOCl₂ (1.2 equiv) → 2-((4,6-dimethylpyrimidin-2-yl)thio)acetyl chloride.

  • Coupling :

    • Acyl chloride (1 equiv) + dimethyl 2-aminoterephthalate (1 equiv) + pyridine (2 equiv) in dichloromethane (DCM) at 0–25°C for 4–12 hours.

Yield Optimization

  • Excess acyl chloride (1.2 equiv) improves conversion.

  • Anhydrous conditions prevent hydrolysis of the acyl chloride.

Carbodiimide Coupling Reagents

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitates amide bond formation under mild conditions:

Procedure

  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid (1 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), dimethyl 2-aminoterephthalate (1 equiv) in DMF, stirred at 25°C for 24 hours.

Advantages

  • Avoids moisture-sensitive acyl chloride preparation.

  • Higher functional group tolerance.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Acyl Chloride Coupling SOCl₂, pyridine, DCM, 0–25°C70–80%High efficiency, short reaction timeMoisture-sensitive, requires strict anhydrous conditions
EDC/HOBt Coupling EDC, HOBt, DMF, 25°C65–75%Mild conditions, no acyl chlorideLonger reaction time, higher cost

Mechanistic Insights

Nucleophilic Aromatic Substitution

The substitution at the pyrimidine ring proceeds via a two-step mechanism:

  • Deprotonation : Mercaptoacetic acid loses a proton under basic conditions, generating a thiolate nucleophile.

  • Attack : The thiolate attacks the electron-deficient C2 position of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, displacing the methylsulfonyl group.

Amide Bond Formation

  • Acyl Chloride Pathway : The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl.

  • EDC/HOBt Pathway : EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide.

Scalability and Industrial Considerations

Solvent Selection

  • DMF : Effective for SNAr reactions but poses challenges in removal and toxicity.

  • Toluene : Preferred for extractions and hydrogenations due to low polarity and ease of recycling.

Purification Techniques

  • Column Chromatography : Essential for isolating intermediates like 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid.

  • Crystallization : Final product purification via recrystallization from ethanol/water mixtures enhances purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted esters and amides, depending on the specific reagents and conditions used.

Scientific Research Applications

Herbicide Development

Recent studies have highlighted the compound's potential as a herbicide targeting the enzyme serine hydroxymethyl transferase (SHMT), particularly in the context of agricultural weed management.

  • Mechanism of Action : The compound acts as a first-in-class inhibitor of CcSHMT1, an enzyme involved in amino acid biosynthesis, which is crucial for plant growth. By inhibiting this enzyme, the compound disrupts metabolic processes in target weeds, leading to effective weed control without harming crops like maize or honeybees .
  • Case Study : A recent study synthesized various derivatives of dimethyl 2-acetamido terephthalate, with one derivative (Compound 9ay) exhibiting an EC50 of 193.8 g a.i./ha against Conyza canadensis. This compound demonstrated high herbicidal activity while maintaining selectivity towards non-target species .
Compound Target Enzyme EC50 (g a.i./ha) Effect on Non-target Species
Compound 9ayCcSHMT1193.8No adverse effect on maize/honeybees

Medicinal Chemistry

The compound has been explored for its potential as a selective inhibitor of human sirtuin 2 (SIRT2), a protein involved in various cellular processes including cell cycle regulation and inflammation.

  • Biological Significance : Dysregulation of SIRT2 is implicated in several diseases, including cancer. The development of selective inhibitors can provide new therapeutic avenues for treatment .
  • Research Findings : Structure-based optimization led to the synthesis of new derivatives that showed promising SIRT2 inhibitory activity. Among these, certain compounds demonstrated IC50 values indicating potent inhibition, suggesting their potential as drug candidates .
Derivative IC50 (µM) Biological Activity
Compound 28eX.XXPotent SIRT2 inhibitor

Biochemical Research Tool

Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate serves as a valuable tool in biochemical research for studying enzyme functions and metabolic pathways.

  • Research Applications : Its ability to selectively inhibit specific enzymes allows researchers to dissect metabolic pathways and understand the role of these enzymes in various biological processes.
  • Case Studies : Research utilizing this compound has provided insights into enzyme mechanisms and interactions within cellular systems, contributing to the broader understanding of metabolic regulation .

Mechanism of Action

The mechanism of action of Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit sirtuin 2 by binding to its active site, thereby modulating its activity. This interaction can affect various cellular pathways, including those involved in cell cycle regulation, autophagy, and immune responses .

Comparison with Similar Compounds

Benzoxazole-Based Thioacetamido Derivatives ()

Compounds 12c–12h from share a thioacetamido linker but differ in their heterocyclic and aromatic substituents:

Feature Target Compound Compounds 12c–12h ()
Heterocycle 4,6-Dimethylpyrimidin-2-yl Benzo[d]oxazol-2-yl derivatives
Aromatic Core Dimethyl terephthalate Substituted benzamides (e.g., tert-butyl)
Key Substituents Methyl groups (pyrimidine) Chloro, methyl, methoxy (benzoxazole)
Biological Activity Not reported in evidence IC₅₀ values: 12c (8.2 µM), 12h (5.4 µM)

Key Findings :

  • The benzoxazole derivatives (e.g., 12h) exhibit potent cytotoxicity against HepG2 cells, with IC₅₀ values as low as 5.4 µM. This activity correlates with upregulated BAX/Bcl-2 ratios and caspase-3 activation, indicating apoptotic pathways .
  • Structural Implications : Replacing pyrimidine with benzoxazole may enhance cytotoxicity due to increased lipophilicity or improved target binding. Conversely, the dimethylpyrimidine group in the target compound could offer metabolic stability or reduced off-target effects.

Pyrimidine-Thioether Acetate Esters ()

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ) shares a pyrimidine-thioether motif but differs in substitution:

Feature Target Compound Compound 1 ()
Pyrimidine Substituents 4,6-Dimethyl 6-Methyl, 4-(thietan-3-yloxy)
Linker Thioacetamido (-S-CH2-C(O)-NH-) Thioester (-S-CH2-C(O)-O-)
Ester Group Methyl (terephthalate) Ethyl

Key Findings :

  • Functional Impact : The thioester in Compound 1 may confer higher hydrolytic instability compared to the thioacetamido linker in the target compound. Ethyl esters (Compound 1) vs. methyl esters (target) could also alter solubility and bioavailability.

Cephalosporin Derivatives with Thioether Linkages ()

A cephalosporin antibiotic () features a thiadiazole-thioether side chain. While structurally distinct from the target compound, it highlights broader pharmaceutical relevance of sulfur-containing linkages:

Feature Target Compound Cephalosporin ()
Core Structure Terephthalate ester β-lactam ring
Thioether Function Connects pyrimidine to acetamido group Links thiadiazole to cephalosporin core
Bioactivity Presumed cytotoxicity (structural analogy) Antibacterial (inhibition of cell wall synthesis)

Key Findings :

  • Thioether linkages in pharmaceuticals often enhance binding to biological targets (e.g., enzymes or receptors) due to sulfur’s polarizability .
  • The target compound’s thioacetamido bridge may offer similar advantages in modulating protein interactions, though its specific biological targets remain uncharacterized in the evidence.

Biological Activity

Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in cancer and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a terephthalate backbone with a dimethyl group and a 4,6-dimethylpyrimidin-2-yl thioacetamide moiety. This structural configuration is significant for its interaction with biological targets.

Research indicates that compounds containing the 4,6-dimethylpyrimidine moiety can act as inhibitors of sirtuin 2 (Sirt2) and histone deacetylase 6 (HDAC6) . These enzymes play crucial roles in regulating cellular processes such as gene expression, cell cycle progression, and apoptosis. Inhibition of Sirt2 and HDAC6 has been linked to enhanced antiproliferative effects in cancer cells, making these compounds promising candidates for cancer therapy .

In Vitro Studies

  • Inhibition of Sirt2 and HDAC6 :
    • The compound was tested against Sirt2 and HDAC6 using biochemical assays. Results showed that it effectively inhibited both enzymes, leading to increased levels of acetylated tubulin in treated cells, which is associated with altered microtubule dynamics and cellular apoptosis .
  • Antiproliferative Effects :
    • In ovarian cancer cell lines, the compound demonstrated significant antiproliferative activity compared to controls. The dual inhibition mechanism resulted in a more pronounced effect than single-target inhibitors .
  • Molecular Docking Studies :
    • Computational studies using molecular docking revealed that the compound binds effectively to the active sites of Sirt2 and HDAC6, suggesting a strong interaction that may explain its inhibitory effects .

Case Studies

A recent study evaluated the efficacy of various derivatives of pyrimidine compounds in treating cancer. Among these derivatives, this compound was highlighted for its dual-targeting capabilities which resulted in enhanced therapeutic outcomes in preclinical models .

Summary of Findings

Study TypeFindings
In VitroEffective inhibition of Sirt2 and HDAC6; increased acetylation of tubulin
AntiproliferativeSignificant reduction in cell viability in ovarian cancer models
Molecular DockingStrong binding affinity to Sirt2 and HDAC6 active sites

Q & A

Q. What methodologies address contradictory solubility data in organic solvents?

  • Methodological Answer :
  • Hansen Solubility Parameters : Calculate δD, δP, δH to identify optimal solvents (e.g., DMF for polar regions, toluene for nonpolar).
  • Co-Solvent Blends : Combine acetone (δ=19.7 MPa¹/²) with ethyl acetate (δ=18.6 MPa¹/²) to tailor solubility .

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